6-ethyl-1H-indole-2,3-dione
Overview
Description
6-ethyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .
Mode of Action
Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .
Biochemical Pathways
Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .
Result of Action
The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .
Biochemical Analysis
Biochemical Properties
6-Ethyl isatin, like other isatin derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isatin derivatives have been reported to exhibit cytotoxicity against various cancer cells . For instance, a derivative of isatin was found to induce apoptosis and inhibit the migration of HepG2 cells
Molecular Mechanism
Isatin derivatives are known to undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation
Temporal Effects in Laboratory Settings
Isatin has been reported to exhibit antiviral activities
Dosage Effects in Animal Models
Isatin was reported to increase the level of brain isatin when injected into rats
Metabolic Pathways
Isatin is known to be involved in the metabolism of tryptophan
Transport and Distribution
Isatin derivatives have been reported to exhibit charge transport properties
Subcellular Localization
Proteins and their subcellular localizations can be predicted from their amino acid sequences
Properties
IUPAC Name |
6-ethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRUCDIVVJMXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550567 | |
Record name | 6-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-07-5 | |
Record name | 6-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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